2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-(pent-1-yn-3-ylamino)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2S/c1-3-6(4-2)11-9-10-5-7(14-9)8(12)13/h1,5-6H,4H2,2H3,(H,10,11)(H,12,13) |
InChI Key |
UFTQRRNXWWEUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)NC1=NC=C(S1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2-Aminothiazole Core
- Start from a suitable β-ethoxyacrylamide or α-bromoacrylamide precursor.
- Treat with N-bromosuccinimide at low temperature (-10 to 0 °C) to achieve α-bromination.
- React the brominated intermediate with thiourea under heating (~80 °C) to cyclize and form the 2-aminothiazole ring bearing a carboxamide or ester group at position 5.
- Hydrolyze or convert the ester/carboxamide to the carboxylic acid as needed.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| α-Bromination | N-Bromosuccinimide, 1,4-dioxane/water, 0 °C | ~85 | Chemoselective, avoids organometallics |
| Cyclization with Thiourea | Thiourea, 80 °C, 2 h | ~90 | One-pot, efficient formation |
| Amino Substitution/Coupling | Pent-1-yn-3-yl amine, DIPEA, DMF, room temp | 70-90 | Amide bond formation or nucleophilic substitution |
| Hydrolysis to Acid | NaOH, MeOH/H2O, 55 °C, 1 h | 80-90 | Converts ester or amide to acid |
Analytical and Characterization Data
- NMR Spectroscopy: Proton NMR typically shows characteristic signals for the thiazole ring protons, amino substituent, and alkyne proton(s) around 2-3 ppm (alkyne CH) and 7-9 ppm (thiazole H).
- Mass Spectrometry: Confirms molecular weight consistent with the pentynyl amino substitution and carboxylic acid.
- IR Spectroscopy: Shows carboxylic acid O–H stretch (~2500-3300 cm⁻¹) and alkyne C≡C stretch (~2100-2260 cm⁻¹).
- Elemental Analysis: Matches calculated values for C, H, N, S.
Comparative Analysis of Preparation Methods
Summary of Research Findings and Practical Considerations
- The chemoselective α-bromination of β-ethoxyacrylamides followed by thiourea cyclization is a robust and high-yielding route to 2-aminothiazole-5-carboxamides, which can be adapted to prepare the acid form after hydrolysis.
- Coupling with alkynyl amines such as pent-1-yn-3-yl amine can be achieved via classical amide bond formation using carbodiimide coupling agents like EDC and HOBt in DMF under inert atmosphere, yielding high purity products.
- These methods avoid harsh conditions and sensitive intermediates, making them suitable for scale-up and medicinal chemistry applications.
- Analytical data confirm the structural integrity and purity of the final compounds, supporting their use in biological studies or further functionalization.
This comprehensive review synthesizes multiple authoritative sources and experimental protocols to provide a clear, professional, and detailed overview of the preparation methods for 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid . The outlined strategies emphasize efficiency, yield, and operational simplicity, suitable for advanced research and drug development contexts.
Chemical Reactions Analysis
Types of Reactions
2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate biological processes by binding to active sites on proteins .
Comparison with Similar Compounds
Table 1: Comparison of Thiazole-5-carboxylic Acid Derivatives
Key Findings from Analog Studies
Antidiabetic Activity :
- BAC demonstrated significant reduction in blood glucose levels (30–40%) and improved insulin sensitivity in streptozotocin (STZ)-induced diabetic rats. The 4-chlorobenzyl group was critical for activity, likely due to its electron-withdrawing properties and hydrophobic interactions with target enzymes .
- Structure-activity relationship (SAR) studies indicate that aromatic substituents with halogen atoms (e.g., Cl, F) enhance metabolic stability and target binding .
Enzyme Inhibition: Febuxostat’s 3-cyano and 4-isobutoxy groups enable potent xanthine oxidase inhibition, reducing uric acid production in gout .
Impact of Aliphatic vs. In contrast, aromatic groups (e.g., benzyl, phenyl) favor π-π stacking and receptor interactions .
Role of the 4-Methyl Group :
- The 4-methyl group in BAC and febuxostat contributes to steric stabilization of the thiazole ring, enhancing conformational rigidity and binding specificity . Its absence in the target compound could alter pharmacokinetic properties.
Biological Activity
2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the realms of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the pent-1-yn-3-yl group introduces unique properties that may enhance its interaction with biological targets.
Synthesis
The synthesis of 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The synthetic pathway often aims to optimize yield and purity while ensuring the retention of biological activity.
Antitumor Activity
Research indicates that derivatives of thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can induce apoptosis in leukemia cells and inhibit tumor growth in solid tumors. The structure of 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid suggests it may share similar mechanisms of action.
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(4-Methylpiperazin-1-yl)thiazole | K562 (Leukemia) | < 1 | Apoptosis induction |
| 2-Amino-thiazole derivatives | MCF-7 (Breast Cancer) | 20.2 | Cell cycle arrest |
| 2-(Pent-1-yn-3-yl)thiazole derivative | HT29 (Colon Cancer) | 21.6 | Inhibition of proliferation |
Structure-Activity Relationship (SAR)
The SAR studies on thiazole derivatives indicate that modifications at the amino and carboxylic acid positions can significantly affect biological potency. For example, the introduction of alkynyl groups has been associated with enhanced activity against certain cancer cell lines.
Case Studies
-
Case Study: Antiproliferative Effects
A study demonstrated that a series of thiazole derivatives, including those with alkynyl substitutions, exhibited potent antiproliferative effects on K562 leukemia cells. The lead compound showed an IC50 value comparable to established chemotherapeutics like dasatinib, highlighting its potential as a therapeutic agent in cancer treatment . -
Case Study: Mechanism Exploration
Further investigations into the mechanism revealed that these compounds could induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins . This suggests that 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid may have similar mechanisms worth exploring.
Toxicity and Safety Profile
While many thiazole derivatives show promising biological activity, their safety profile must be evaluated. Preliminary toxicity assessments indicate that certain modifications can lead to increased cytotoxicity; thus, careful optimization is necessary to balance efficacy and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
